molecular formula C8H15NO B8650205 2-Azaspiro[4.4]nonan-4-ol

2-Azaspiro[4.4]nonan-4-ol

Cat. No.: B8650205
M. Wt: 141.21 g/mol
InChI Key: MQIWJWFLJMNXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Spirocyclic Systems in Medicinal Chemistry and Chemical Biology

Spirocyclic compounds are molecules characterized by a unique three-dimensional structure where two rings are connected by a single, shared atom known as a spiro-atom. ontosight.ai This structural feature imparts a high degree of rigidity and a defined spatial arrangement of functional groups, which are highly desirable attributes in drug design. The presence of a quaternary carbon at the spiro-junction enhances metabolic stability, a crucial factor for the viability of a drug candidate.

The inherent three-dimensionality of spirocyclic systems allows them to explore chemical space in ways that are inaccessible to their flatter, aromatic counterparts. This can lead to more specific interactions with biological targets, such as enzymes and receptors, potentially resulting in higher potency and selectivity. researchgate.net Nature itself provides numerous examples of biologically active spirocyclic compounds, such as the Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities. acs.org The unique conformational features and structural implications of these systems continue to drive their investigation in the development of new therapeutic agents. researchgate.net

Overview of 2-Azaspiro[4.4]nonan-4-ol as a Privileged Scaffold

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of bioactive compounds. The 2-azaspiro[4.4]nonane framework is considered one such scaffold. lookchem.com Its structure is a valuable component in the pharmaceutical industry, particularly for creating new drugs aimed at treating central nervous system disorders. lookchem.com Furthermore, it serves as an important chiral building block in the synthesis of complex, biologically active molecules, where its incorporation can significantly enhance biological activity and selectivity. lookchem.com

This compound is a specific derivative of this scaffold. While research on this particular molecule is not as extensive as for some of its derivatives, it represents an important building block for further chemical synthesis. Its properties are summarized in the table below.

Properties of this compound
PropertyValue
CAS Number1781297-17-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
IUPAC NameThis compound
PurityTypically available at ≥97%

Data sourced from AChemBlock. achemblock.com

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group makes this compound a versatile precursor for creating a library of new compounds through various chemical modifications.

Academic Research Landscape and Future Perspectives for the Compound

The academic interest in azaspiro[4.4]nonane derivatives has a rich history, beginning with the study of natural products like the Cephalotaxus alkaloids in the mid-20th century. One such derivative, Homoharringtonine, received FDA approval for treating chronic myeloid leukemia, highlighting the therapeutic potential of this scaffold. acs.org

Synthetic methodologies have significantly evolved over the years. Early approaches often involved multi-step ionic cyclizations, which have now been largely supplemented by more efficient modern techniques like domino radical bicyclization and phosphine-catalyzed cycloadditions. acs.orguow.edu.auosti.govresearchgate.net These advanced methods allow for the construction of the complex spirocyclic core in fewer steps and with greater control.

Research has demonstrated that derivatives of the azaspiro[4.4]nonane core exhibit a wide range of biological activities. For instance, various N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and tested for their anticonvulsant properties. nih.gov The research identified that the type and position of substituents on the phenyl ring were crucial for the observed activity. nih.gov

The future of research on this compound and its related structures lies in leveraging its potential as a versatile building block. The strategic functionalization of this scaffold will likely lead to the discovery of new chemical entities with tailored biological activities. The focus will be on creating novel derivatives and exploring their therapeutic applications, from central nervous system disorders to antimicrobial agents, thereby expanding the role of this privileged scaffold in medicinal chemistry. lookchem.comethz.ch

Examples of Biologically Investigated Azaspiro[4.4]nonane Derivatives
Compound DerivativeInvestigated Biological Activity
HomoharringtonineAntileukemic acs.org
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneAnticonvulsant nih.gov
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneAnticonvulsant nih.gov
7-Thia-1-azaspiro[4.4]nonan-4-olAntimicrobial
General 2-Azaspiro[4.4]nonane derivativesAgents for Central Nervous System (CNS) disorders lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-azaspiro[4.4]nonan-4-ol

InChI

InChI=1S/C8H15NO/c10-7-5-9-6-8(7)3-1-2-4-8/h7,9-10H,1-6H2

InChI Key

MQIWJWFLJMNXSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Azaspiro 4.4 Nonan 4 Ol and Its Derivatives

Classical Approaches to the Spiro[4.4]nonane Core

Classical synthetic strategies have long provided the foundation for the assembly of complex molecular architectures, including the spiro[4.4]nonane core. These methods often rely on well-established cyclization reactions and subsequent stereoselective transformations to introduce desired functional groups.

Cyclization Reactions for Spirocyclic Framework Assembly

The construction of the spirocyclic core of azaspiro[4.4]nonanes can be achieved through various cyclization strategies. One common approach involves the formation of a cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) derivative or vice versa. For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives has been accomplished through a domino radical bicyclization process. This method utilizes O-benzyl oxime ethers containing an alkenyl moiety, which upon initiation with agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), undergo a cascade of cyclization events to form the spirocyclic system. acs.orgnih.gov

Another classical approach involves phosphine-catalyzed [3+2]-cycloadditions. For example, the reaction of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives can yield 2-azaspiro[4.4]nonan-1-ones. uow.edu.auresearchgate.netresearchgate.net These spiro-ketones can then serve as precursors for the synthesis of 2-azaspiro[4.4]nonan-4-ol through reduction of a carbonyl group at a different position, or the strategy could be adapted to introduce a carbonyl at the 4-position.

Reduction Strategies for Stereoselective Hydroxyl Group Introduction

The introduction of the hydroxyl group at the 4-position of the 2-azaspiro[4.4]nonane core can be effectively achieved through the reduction of a corresponding ketone precursor, 2-azaspiro[4.4]nonan-4-one. The stereochemical outcome of this reduction is of paramount importance and can be controlled using various chiral reducing agents and catalysts.

Asymmetric borane (B79455) reduction of prochiral ketones is a well-established method for obtaining optically active secondary alcohols. nih.govresearchgate.netnih.gov Catalysts such as spiroborate esters derived from nonracemic 1,2-aminoalcohols have shown high efficacy in the reduction of a variety of ketones with excellent enantioselectivity. nih.govresearchgate.netnih.gov For the hypothetical reduction of 2-azaspiro[4.4]nonan-4-one, a similar catalytic system could be employed to achieve high yields and enantiomeric excess of the desired alcohol. The choice of catalyst and reaction conditions would be crucial in controlling the stereochemistry at the C-4 position.

Below is a table summarizing the enantioselective reduction of various prochiral ketones using spiroborate ester catalysts, which serves as a model for the potential reduction of a 2-azaspiro[4.4]nonan-4-one precursor.

Ketone SubstrateCatalyst Loading (mol%)Enantiomeric Excess (% ee)Configuration
Acetophenone0.598R
1-Acetonaphthone599R
2-Acetonaphthone599R
2-Chloroacetophenone599R
3-Chloroacetophenone599R
4-Chloroacetophenone599R
3,4-Dichloroacetophenone599R
2-Bromoacetophenone599R
3-Bromoacetophenone599R
4-Bromoacetophenone599R

This data is illustrative and based on the reduction of model ketones using spiroborate ester catalysts. nih.gov

Modern and Advanced Synthetic Transformations

Advances in synthetic organic chemistry have led to the development of powerful and efficient methods for the construction of complex molecules. These modern techniques offer advantages in terms of selectivity, functional group tolerance, and reaction conditions.

Ring-Closing Metathesis (RCM) in Spirocyclization

Ring-closing metathesis (RCM) has emerged as a robust tool for the formation of cyclic and spirocyclic systems. arkat-usa.orgnih.govrsc.orgsciforum.netnortheastern.edu This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a new ring with the expulsion of a small olefin, such as ethene. nih.gov For the synthesis of the 2-azaspiro[4.4]nonane core, a suitably substituted diallylic amine precursor could undergo RCM to construct the five-membered nitrogen-containing ring onto a cyclopentane scaffold, or vice versa. arkat-usa.org The versatility of RCM allows for the synthesis of a wide range of spiro-heterocycles under mild reaction conditions. arkat-usa.orgnih.gov

Condensation Reactions for Nitrogen Heterocycle Formation

Intramolecular condensation reactions are fundamental to the synthesis of nitrogen-containing heterocycles, including the pyrrolidine ring of the 2-azaspiro[4.4]nonane system. For instance, an intramolecular aza-Michael reaction can be employed to construct the pyrrolidine ring. researchgate.net This involves the cyclization of an amino group onto an α,β-unsaturated carbonyl moiety within the same molecule.

Furthermore, copper-catalyzed intramolecular aminooxygenation of alkenes provides a pathway to functionalized pyrrolidines. nih.gov This method can offer high diastereoselectivity in the formation of 2,5-cis- or 2,5-trans-disubstituted pyrrolidines, depending on the substrate. nih.gov A similar strategy could be envisioned for the construction of the 2-azaspiro[4.4]nonane ring system, where an appropriately positioned alkene and nitrogen nucleophile on a cyclopentane precursor undergo cyclization.

Reductive Amination Protocols for Azaspiro Ring Systems

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and the synthesis of amines. wikipedia.orgacsgcipr.orgmasterorganicchemistry.comacs.orglibretexts.org This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.orgmasterorganicchemistry.com

In the context of 2-azaspiro[4.4]nonane synthesis, an intramolecular reductive amination could be a key step. A precursor containing both a ketone or aldehyde and a primary or secondary amine, separated by a suitable tether, could undergo cyclization and reduction in a one-pot process to form the desired azaspirocyclic framework. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com This approach offers a direct and efficient route to the core structure of this compound, potentially from a diketone precursor where one carbonyl is selectively converted to the amine.

Domino Radical Bicyclization for Azaspiro[4.4]nonane Skeletons

A significant strategy for the assembly of azaspiro[4.4]nonane skeletons involves a domino radical bicyclization process. This methodology has been effectively demonstrated for the synthesis of 1-azaspiro[4.4]nonane derivatives, and the principles are applicable to the formation of the isomeric 2-azaspiro[4.4]nonane core. The reaction cascade is initiated from carefully designed O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. chemrxiv.orgbohrium.comnih.govacs.orgacs.org

The stereochemical outcome of these cyclizations can be rationalized by the "Beckwith–Houk ET model," which predicts that the major product isomer results from the substituent occupying an equatorial position in a pseudo-chair transition state during the 5-exo cyclization of 2-substituted 5-hexenyl radicals. chemrxiv.org This leads to the preferential formation of trans-1,3-disubstituted cyclopentanes. The choice of radical initiator can also influence the diastereoselectivity, with triethylborane sometimes offering improved results under milder conditions. nih.gov

Table 1: Reagents and Yields in Domino Radical Bicyclization
Starting MaterialRadical InitiatorPromoterYield RangeKey Feature
O-benzyl oxime ethers with haloaryl or alkynyl groupsAIBN or Et3BBu3SnH11-67%Forms 1-azaspiro[4.4]nonane skeleton

Phosphine-Catalyzed Cycloaddition Reactions

Phosphine-catalyzed cycloaddition reactions represent a powerful tool for the synthesis of functionalized 2-azaspiro[4.4]nonane systems. Specifically, the [3+2]-cycloaddition of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives provides direct or indirect access to 2-azaspiro[4.4]nonan-1-ones. uow.edu.auresearchgate.net This methodology allows for the construction of the spirocyclic core with the introduction of various functionalities.

In a related approach, a novel phosphine-catalyzed [3+2] annulation of γ-substituted allenoates with succinimides has been developed for the synthesis of 2-azaspiro[4.4]nonene-1,3-dione derivatives. This reaction proceeds with excellent regioselectivity and diastereoselectivity, affording the desired products in moderate to high yields (up to 96%).

These reactions are characteristic of nucleophilic phosphine (B1218219) catalysis, where the phosphine initially adds to an electrophilic starting material to generate a reactive zwitterionic intermediate under mild conditions. researchgate.net

Table 2: Phosphine-Catalyzed Cycloaddition Reactions for 2-Azaspiro[4.4]nonane Derivatives
Reactant 1Reactant 2CatalystProduct
2-Methylene γ-lactamsYlides from 2-butynoic acid derivativesPhosphine2-Azaspiro[4.4]nonan-1-ones
γ-Substituted allenoatesSuccinimidesPhosphine2-Azaspiro[4.4]nonene-1,3-diones

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the construction of complex heterocyclic systems, including spiro-pyrrolidines. rsc.orgnih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.gov While a specific microwave-assisted procedure for the synthesis of this compound is not extensively documented, the application of this technology to the synthesis of related structures highlights its potential.

Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. rsc.orgnih.gov This has been demonstrated in the one-pot, three-component synthesis of spirooxindole-pyrrolidine and spirooxindole-pyrrolizidine derivatives, where microwave heating led to high yields in a highly regioselective and stereoselective manner. nih.govnih.gov For instance, the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a common strategy for constructing pyrrolidine rings, and this reaction is often amenable to microwave acceleration. nih.govnih.gov The benefits of microwave-assisted synthesis include not only speed and efficiency but also the potential for cleaner reactions with fewer byproducts, aligning with the principles of green chemistry. rsc.org

One-Pot Multi-Component Reactions for Spiro-Thiazolidinone Derivatives

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, such as spiro-thiazolidinone derivatives of the 2-azaspiro[4.4]nonane scaffold. These reactions allow for the construction of intricate molecular architectures in a single step from simple starting materials, avoiding the need for isolation of intermediates. nih.govresearchgate.net

The synthesis of spiro[indoline-3,2′-thiazolidinone] derivatives has been achieved through the reaction of isatins, primary amines, and thioglycolic acid in an aqueous medium using a Brønsted acid surfactant catalyst. nih.gov A plausible mechanism involves the initial formation of an imine from the isatin (B1672199) and the amine, followed by the nucleophilic addition of the thiol group of thioglycolic acid to the imine. Subsequent intramolecular cyclization and dehydration yield the final spiro-thiazolidinone product. nih.gov

Another versatile approach is the 1,3-dipolar cycloaddition of azomethine ylides with 5-arylidene thiazolidine-2,4-diones. nih.gov This three-component reaction, often catalyzed, can produce spiro-pyrrolidine/pyrrolothiazolidine derivatives with a high degree of stereoselectivity. nih.gov These methodologies demonstrate the feasibility of constructing spiro-thiazolidinone derivatives that could be appended to a pyrrolidine ring, a key component of the 2-azaspiro[4.4]nonane system.

Strategic Precursors and Building Blocks

Utilization of 4,4-Disubstituted 3-Oxopyrrolidones

A crucial building block for the synthesis of this compound is the corresponding 4,4-disubstituted 3-oxopyrrolidone. A robust and scalable multi-gram synthesis of these precursors has been developed from commercially available and cost-effective reagents via a three-step procedure. chemrxiv.orgbohrium.comthieme-connect.comchemrxiv.orgresearchgate.net

These 3-oxopyrrolidones are versatile intermediates that can be readily converted into a variety of functionalized pyrrolidines. chemrxiv.orgbohrium.comthieme-connect.comchemrxiv.orgresearchgate.net Of particular relevance is their conversion to 3-hydroxypyrrolidones, which directly installs the hydroxyl group required for the target compound, this compound. chemrxiv.orgbohrium.comthieme-connect.comchemrxiv.orgresearchgate.net The keto-moiety in the 3-position is susceptible to reduction, which can be achieved through various methods to yield the corresponding alcohol. This strategic use of 4,4-disubstituted 3-oxopyrrolidones provides a direct and efficient entry into the desired 2-azaspiro[4.4]nonane-4-ol core structure.

Table 3: Functionalization of 4,4-Disubstituted 3-Oxopyrrolidones
PrecursorReaction TypeProduct
4,4-Disubstituted 3-OxopyrrolidoneReduction3-Hydroxypyrrolidone
4,4-Disubstituted 3-OxopyrrolidoneReductive Amination3-Aminopyrrolidone
4,4-Disubstituted 3-OxopyrrolidoneDifluorination3,3-Difluoropyrrolidine

Application of Ketofurfuryl Alcohols in Spiro Isoxazoline-Dihydrofurane Formation

In a distinct synthetic strategy, substituted ketofurfuryl alcohols have been utilized as precursors for the formation of a different class of spiro compounds, namely those with a 7-methylene-1,6-dioxa-2-azaspiro[4.4]nona-2,8-diene skeleton. rsc.org The reaction of these ketofurfuryl alcohols with hydroxylamine (B1172632) hydrochloride in the presence of pyridine (B92270) in ethanol (B145695) leads to an unexpected cascade reaction. rsc.org

The proposed mechanism involves an in situ oximation of the ketone, followed by dehydration and an SN' cascade reaction to form the spiro isoxazoline-dihydrofurane system. rsc.org This transformation highlights the utility of furan-based precursors in the construction of complex spirocyclic architectures. The synthesis of the requisite ketofurfuryl alcohol starting materials can be achieved in a multi-step sequence beginning with the nucleophilic addition of a Grignard reagent to furfural. rsc.org

Role of α-Chloro Nitrones and Furan (B31954) Derivatives in Spiro Isoxazolidine (B1194047) Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. A notable application of this reaction is the synthesis of spiro isoxazolidines, which can serve as precursors to azaspiro compounds. In this context, the reaction between nitrones and dipolarophiles is key. Specifically, α-chloro nitrones have been utilized in reactions with α-N-substituted furan derivatives, which act as efficient dipolarophiles. tandfonline.comresearchgate.net

This reaction proceeds with high regioselectivity, exclusively affording 5-spiro cycloadducts in high yields. researchgate.nettandfonline.com The interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile (furan derivative) and the lowest unoccupied molecular orbital (LUMO) of the nitrone is believed to govern the reaction's regioselectivity. researchgate.net The use of microwave irradiation has been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes while maintaining high yields. tandfonline.comtandfonline.com These spiro isoxazolidine products can be further transformed into spiro 1,3-amino alcohols, which are valuable intermediates in organic synthesis. tandfonline.com

The general scheme for this cycloaddition is as follows:

α-Chloro Nitrone + α-N-Substituted Furan Derivative → 5-Spiro Isoxazolidine

This methodology provides an efficient route to novel spirocyclic systems, leveraging the unique reactivity of α-chloro nitrones and furan-based dipolarophiles. tandfonline.comresearchgate.net

Stereochemical Control in Azaspiro[4.4]nonan-4-ol Synthesis

Achieving stereochemical control is a central challenge in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Strategies to control the spatial arrangement of atoms include chiral resolution, diastereoselective synthesis, and enantioselective catalysis.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical method used to separate a racemic mixture into its constituent enantiomers. This technique often involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization due to their different physical properties.

In the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton, such as in a formal total synthesis of (-)-cephalotaxine, optical resolution has been successfully employed. researchgate.net An amine intermediate was resolved by forming diastereomeric salts with a chiral acid, L-(-)-malic acid. researchgate.net This approach allows for the isolation of a specific enantiomer, which is crucial for accessing optically pure final products.

MethodDescriptionExample Application
Classical Chemical Resolution Separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.Resolution of a racemic amine intermediate using L-(-)-malic acid in the synthesis of a 1-azaspiro[4.4]nonane-containing natural product. researchgate.net

Diastereoselective Synthetic Pathways and Preference for Specific Configurations

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the construction of the azaspiro[4.4]nonane ring system, certain reactions exhibit inherent diastereoselectivity. For instance, a domino radical bicyclization method used to synthesize 1-azaspiro[4.4]nonane derivatives consistently produced a mixture of diastereomers with a notable preference for the trans configuration. acs.org

Similarly, in the 1,3-dipolar cycloaddition reactions of nitrones with 2-(2-oxoindoline-3-ylidene)acetates to form 5-spiroisoxazolidines, the diastereoselectivity can be controlled. nih.gov The reversibility of this reaction allows for thermodynamic control over the stereochemical outcome, enabling the selective synthesis of a desired diastereomer. nih.gov

Reaction TypeKey FeatureObserved Preference
Domino Radical Bicyclization Formation of the 1-azaspiro[4.4]nonane skeleton via radical intermediates. acs.orgPreference for the trans diastereomer. acs.org
1,3-Dipolar Cycloaddition Reversible reaction of nitrones with specific alkenes. nih.govControllable diastereoselectivity. nih.gov

Enantioselective Catalysis in Spiro Compound Construction

Enantioselective catalysis has emerged as a highly efficient strategy for synthesizing optically pure spiro compounds. scilit.comrsc.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Both organocatalysis and transition-metal catalysis have been successfully applied to the construction of spirocyclic frameworks. nih.gov

Catalytic asymmetric [3+2] cycloaddition reactions are particularly effective for creating spirocyclic systems. acs.org For example, bifunctional thiourea (B124793) catalysts have been used in the 1,3-dipolar cycloaddition of α-isothiocyanato amides with alkylidenes to form spirooxindoles with excellent yields and high enantioselectivity (e.g., 99% ee). acs.org The combination of organocatalysis with transition metal catalysis provides a powerful toolbox for synthesizing chiral spiro heterocyclic molecules, including those with quaternary stereocenters. nih.gov

Chemical Reactivity and Derivatization

The functional groups within the this compound scaffold and its analogues allow for a variety of chemical transformations. Understanding this reactivity is essential for creating diverse derivatives.

Oxidation Reactions of Sulfur Atoms in Analogues

In analogues of this compound where a sulfur atom replaces a carbon or nitrogen atom in the ring system (a thia-azaspiro analogue), the sulfur atom provides a reactive site for oxidation. Sulfur can exist in various oxidation states, from -2 in sulfides to +6 in sulfones. msu.edu

The oxidation of a sulfide (B99878) (R-S-R') is typically a stepwise process. Mild oxidation, for example using hydrogen peroxide (H₂O₂) at room temperature, converts the sulfide to a sulfoxide (B87167) (R-SO-R'). libretexts.org Further oxidation of the sulfoxide, often requiring a stronger oxidizing agent like a peroxyacid, yields the corresponding sulfone (R-SO₂-R'). msu.edulibretexts.org

This two-step oxidation process can be summarized as follows:

Starting MaterialReagentProductSulfur Oxidation State
Sulfide (Thia-analogue) Mild Oxidant (e.g., H₂O₂)Sulfoxide +4
Sulfoxide Strong Oxidant (e.g., Peroxyacid)Sulfone +6

This reactivity allows for the fine-tuning of the electronic and steric properties of sulfur-containing azaspiro analogues, which can be useful in modulating their biological activity or chemical properties.

Reduction Reactions of Nitrogen Atoms in Derivatives

The nitrogen atom within the azaspiro ring system can exist in various oxidation states, often as part of functional groups introduced during synthesis or for temporary protection. The reduction of these nitrogen-centered functionalities back to the amine is a key transformation. Derivatives such as N-oxides and nitroxides are common intermediates or stable spin-labels whose reduction is often a necessary step.

For instance, nitroxide derivatives of similar azaspiro systems, such as 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl, are known. nih.gov The reduction of such stable nitroxide radicals to the corresponding secondary amine or hydroxylamine is a well-established process. The choice of reducing agent and conditions determines the product.

Common reagents for the reduction of nitroxides include:

Ascorbic acid (Vitamin C): This is a mild and biocompatible reducing agent often used for converting nitroxides to hydroxylamines. The rate of reduction can be influenced by steric hindrance around the nitroxide moiety. nih.gov

Catalytic Hydrogenation: Using catalysts like platinum(IV) oxide (PtO₂) or Raney Nickel with a hydrogen source can effectively reduce nitroxides to secondary amines. wikipedia.org

Metal Hydrides: Reagents such as lithium aluminium hydride are powerful enough to reduce nitroxides, though they are less chemoselective and may affect other functional groups in the molecule. masterorganicchemistry.com

Similarly, the deoxygenation of N-oxides in heterocyclic systems is a frequent requirement in synthetic pathways. A variety of methods are available for this transformation, offering different levels of chemoselectivity. organic-chemistry.orgresearchgate.net Common methods include the use of titanium(III) chloride (TiCl₃), which is known for its mildness and functional group tolerance, or diboron (B99234) reagents which can effectively reduce amine N-oxides under simple mixing conditions. researchgate.netnih.gov

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions due to the instability of the resulting hydroxide (B78521) ion. organic-chemistry.org Therefore, to facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups.

In studies on the closely related (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane system, this strategy was employed by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534). nih.gov The objective was to form the corresponding mesylate, which could then be displaced by a nucleophile.

The general reaction for the activation of the hydroxyl group is as follows: R-OH + MsCl → R-OMs

However, attempts to activate the hydroxyl group in this specific azaspiro system did not lead to the isolation of the expected substitution products. nih.gov Instead of undergoing a simple Sₙ2 displacement, the intermediate mesylate proved to be highly susceptible to intramolecular reactions, leading to complex molecular rearrangements. This outcome highlights a key chemical characteristic of this azaspiro framework: the propensity for neighboring group participation and rearrangement pathways often outcompetes direct intermolecular substitution at the activated hydroxyl center.

Ring-Rearrangement and Elimination Reactions in Azaspiro Systems

The activation of the hydroxyl group in derivatives of the azaspiro[4.4]nonane system serves as a trigger for a variety of intramolecular cyclization and rearrangement reactions. The specific pathway taken and the final product structure are highly dependent on the nature of the substituent on the nitrogen atom. nih.gov

In the case of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl (an N-oxyl derivative) , treatment with MsCl and triethylamine resulted in an intramolecular cyclization to form a hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole derivative. This transformation involves the nitroxide group participating in the reaction following the activation of the hydroxyl group. nih.gov

When the nitrogen atom is part of a secondary amine ((2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol ), activation with MsCl leads to a different rearrangement. The reaction affords a perhydro-cyclopenta nih.govwikipedia.orgazeto[1,2-a]pyrrol salt, which is a fused tricyclic system containing a four-membered azetidine (B1206935) ring. nih.gov

For N-alkoxy derivatives, such as the N-benzyloxy and N-benzoyloxy compounds , the reaction with MsCl yielded a complex mixture of rearranged products. These included the hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole structure alongside various octahydrocyclopenta[c]azepines. The formation of the azepine ring indicates a ring-expansion rearrangement, where the original five-membered cyclopentane ring is enlarged to a seven-membered ring. nih.gov

These findings demonstrate that the intended nucleophilic substitution at the hydroxyl-bearing carbon is preempted by intramolecular processes. The nitrogen substituent plays a critical role in directing the course of these rearrangements, leading to a diverse array of complex heterocyclic products.

Structure Activity Relationship Sar Studies of 2 Azaspiro 4.4 Nonan 4 Ol Derivatives

Influence of Substituent Position and Chemical Nature on Biological Activity

The biological activity of 2-azaspiro[4.4]nonan-4-ol derivatives can be significantly modulated by the introduction of various substituents at different positions on the spirocyclic framework. The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, and their specific location on the pyrrolidine (B122466) or cyclopentane (B165970) ring, can dictate the interaction of the molecule with its biological target.

Research on analogous azaspirocyclic systems has demonstrated the profound impact of N-substitution on pharmacological activity. For instance, in a series of phthalazinone-based PARP-1 inhibitors, the derivatization of the nitrogen atom of a 2-azaspiro[4.4]nonane moiety played a critical role in modulating potency. The introduction of a cyclopropanecarbonyl group to the free amine of the spirocycle generally improved the IC50 profiles for most of the compounds studied. nih.gov

A comparative analysis of N-substituted 2-azaspiro[4.4]nonane derivatives within this inhibitor class revealed that a Boc-protected amine led to a significant decrease in PARP-1 affinity compared to the corresponding methylene (B1212753) congener. nih.gov Specifically, the Boc-protected 2-azaspiro[4.4]nonane derivative exhibited a substantial reduction in inhibitory activity. nih.gov This highlights the sensitivity of the biological target to the steric and electronic properties of the substituent on the nitrogen atom. The removal of the Boc protecting group to yield the free amine resulted in a notable improvement in PARP-1 affinity, suggesting that a smaller, less sterically hindered group, or one capable of specific hydrogen bonding interactions, is preferred at this position for this particular target. nih.gov

The following interactive table summarizes the PARP-1 inhibitory activity of a selection of N-substituted 2-azaspiro[4.4]nonane derivatives, illustrating the influence of the substituent on biological activity.

Compound IDN-SubstituentPARP-1 IC50 (nM)
15a 4-Fluoro-3-(phthalazin-1(2H)-one-4-yl)methyl)benzoyl51.5
15b Boc4397
15c H129.8
15d Cyclopropanecarbonyl32.4

Data sourced from a study on phthalazinone-based PARP-1 inhibitors. nih.gov

While the above data pertains to a specific class of inhibitors, it underscores the general principle that modifications to the pyrrolidine nitrogen of the 2-azaspiro[4.4]nonane core are a key determinant of biological activity. Further research is necessary to explore the effects of substituents on the cyclopentane ring of the this compound scaffold to build a comprehensive SAR profile.

Impact of Spirocyclic Ring System Variations on Pharmacological Profiles

Variations in the spirocyclic ring system of this compound, such as altering the size of either the pyrrolidine or the cyclopentane ring, or introducing heteroatoms, can have a substantial impact on the pharmacological profile of the resulting derivatives. These modifications can alter the three-dimensional shape, conformational flexibility, and physicochemical properties of the molecule, thereby influencing its interaction with biological targets.

The replacement of the 2-azaspiro[4.4]nonane core with a larger 2-azaspiro[4.5]decane system in the context of the aforementioned PARP-1 inhibitors provided insights into the effects of ring size. In this particular study, the 2-azaspiro[4.5]decane derivatives generally exhibited good to moderate PARP-1 inhibitory potencies. nih.gov

Below is an interactive table comparing the PARP-1 inhibitory activity of 2-azaspiro[4.4]nonane derivatives with their 2-azaspiro[4.5]decane counterparts.

Spirocyclic CoreN-SubstituentCompound IDPARP-1 IC50 (nM)
2-Azaspiro[4.4]nonane4-Fluoro-3-(phthalazin-1(2H)-one-4-yl)methyl)benzoyl15a 51.5
2-Azaspiro[4.5]decane4-Fluoro-3-(phthalazin-1(2H)-one-4-yl)methyl)benzoyl16a 208.3
2-Azaspiro[4.4]nonaneCyclopropanecarbonyl15d 32.4
2-Azaspiro[4.5]decaneCyclopropanecarbonyl16d 57.1

Data sourced from a study on phthalazinone-based PARP-1 inhibitors. nih.gov

The data suggests that for this particular target, the 2-azaspiro[4.4]nonane scaffold may be slightly more favorable than the 2-azaspiro[4.5]decane system, although both maintain a degree of activity. This highlights the nuanced effects of ring size on biological activity, where even a single carbon atom difference can alter the optimal geometry for target binding. The synthesis of related spirocyclic systems, such as 2-azaspiro[3.4]octane, has also been a focus of research, suggesting the potential for exploring smaller ring systems in SAR studies. rsc.org The introduction of heteroatoms into the spirocyclic core, for example, creating oxa-azaspiro derivatives, is another strategy to modulate the pharmacological profile, potentially improving properties like solubility and metabolic stability.

Stereochemical Determinants of Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of chiral molecules like this compound. The spirocyclic nature of this compound, along with the hydroxyl group at the 4-position, gives rise to multiple stereocenters. The spatial arrangement of atoms in different stereoisomers can lead to significant differences in their interactions with chiral biological macromolecules such as receptors and enzymes.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the stereoselective synthesis or chiral resolution of this compound derivatives is crucial for elucidating the stereochemical determinants of their biological activity.

Studies on other chiral compounds have consistently demonstrated the importance of stereochemistry. For instance, in an investigation of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, indicating that the biological target has a strict stereochemical requirement for binding and efficacy. nih.govnih.gov This stereoselectivity is often attributed to the specific three-dimensional arrangement of functional groups that allows for optimal interaction with the binding site of the target protein.

The synthesis of azaspiro[4.4]nonane derivatives often results in a mixture of diastereomers, with a preference for the trans configuration in some cases. acs.org The separation and individual biological evaluation of these stereoisomers are essential to determine which configuration is responsible for the observed activity. Techniques such as chiral chromatography are instrumental in resolving racemic mixtures to obtain pure enantiomers for pharmacological testing. mdpi.com

While direct studies on the differential biological activities of this compound stereoisomers are not extensively reported in the available literature, the principles of stereopharmacology strongly suggest that the different enantiomers and diastereomers of this scaffold will exhibit unique biological profiles. Future research should focus on the stereocontrolled synthesis and chiral separation of these derivatives to fully understand the impact of stereochemistry on their therapeutic potential.

Computational Approaches to SAR Elucidation and Optimization, including Docking Studies

Computational methods have become indispensable tools in modern drug discovery for elucidating structure-activity relationships and optimizing lead compounds. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking can provide valuable insights into the interactions between this compound derivatives and their biological targets at a molecular level.

3D-QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the 3D structural features of a series of compounds with their biological activities. nih.govnih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such information can guide the rational design of new derivatives with enhanced potency. For instance, 3D-QSAR studies on 5-azaspiro[2.4]heptane derivatives as dopamine D3 receptor antagonists have successfully identified key structural factors influencing bioactivity. researchgate.net

Molecular docking is another powerful computational technique used to predict the binding mode and affinity of a ligand to the active site of a target protein. By simulating the interaction between a this compound derivative and its putative receptor, researchers can visualize the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the molecular basis of activity and for designing modifications to improve binding affinity and selectivity. The combination of 3D-QSAR and molecular docking has proven to be a synergistic approach in drug discovery. nih.gov

In the context of the previously mentioned PARP-1 inhibitors, molecular modeling of the olaparib congeners, which included azaspiro[4.4]nonane derivatives, revealed favorable binding energies that were consistent with the in vitro IC50 values. nih.gov This demonstrates the utility of in silico studies as a predictive tool in the development of novel inhibitors based on this scaffold.

While specific computational studies focused exclusively on this compound are not widely available, the application of these well-established computational methodologies to this scaffold holds great promise for accelerating the discovery and optimization of new therapeutic agents.

Biological Activities and Mechanistic Investigations of 2 Azaspiro 4.4 Nonan 4 Ol Analogs

Research on Antimicrobial Properties

Spirocyclic compounds, a category that includes analogs of 2-Azaspiro[4.4]nonan-4-ol, have demonstrated notable potential as antimicrobial agents. Research into various spiro heterocyclic compounds has revealed antibacterial and antifungal activities against a range of microbial strains. nih.gov The synthesis and evaluation of these compounds are often confirmed through spectroscopic data, and computational analyses are employed to understand their electronic properties and reactivity. nih.gov

One area of focus has been on spiro-4H-pyran derivatives. These compounds are considered significant fragments in some effective antimicrobial drugs. nih.govresearchgate.net Studies have shown that certain spiropyran derivatives exhibit good antibacterial effects against both standard and clinical isolates of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. nih.gov For instance, a derivative containing both indole (B1671886) and cytosine rings demonstrated significant antimicrobial activity. nih.gov The inhibitory potential of these compounds is often evaluated using methods like microbroth dilution and disk diffusion to determine the Minimum Inhibitory Concentration (MIC). nih.gov

Further research into novel fused spiro-4H-pyran derivatives has indicated moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. scispace.com Some of these compounds have shown significant inhibition, particularly against Streptococcus pneumoniae and Escherichia coli. scispace.com The versatility of the spiro scaffold is highlighted by the development of azaspiro analogs of existing antibiotics like linezolid (B1675486). By replacing the morpholine (B109124) moiety of linezolid with 2-oxa-6-azaspiro[3.3]heptane, researchers have created compounds with mixed antibacterial and antitubercular profiles. frontiersin.org One such analog exhibited a similar antibacterial profile to linezolid against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. frontiersin.org

The antimicrobial activity is not limited to a single class of spiro compounds. Spiro[thiadiazoline-(pyrazolo[3,4-d]pyrimidine)] derivatives, for example, have shown moderate antibacterial activity against selected bacteria. mdpi.com Similarly, functionally substituted monocyclic and spirocyclic cyclohexane (B81311) derivatives have also exhibited variable antimicrobial properties, with some showing stronger activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi. researchgate.net

Table 1: Antimicrobial Activity of Selected Spirocyclic Analogs

Compound Class Target Organisms Key Findings
Spiro-4H-pyran derivatives Staphylococcus aureus, Streptococcus pyogenes Good antibacterial effects, particularly derivatives with indole and cytosine rings. nih.gov
Fused spiro-4H-pyran derivatives Streptococcus pneumoniae, Escherichia coli Moderate to potent antibacterial activity. scispace.com
Azaspiro analogs of linezolid E. coli, P. aeruginosa, S. aureus, B. subtilis Similar antibacterial profile to linezolid. frontiersin.org
Spiro[thiadiazoline-(pyrazolo[3,4-d]pyrimidine)] Various bacteria Moderate antibacterial activity. mdpi.com
Spirocyclic cyclohexane derivatives Gram-negative and Gram-positive bacteria, fungi Stronger activity against Gram-negative bacteria. researchgate.net

Anticancer Research and Antiproliferative Effects

The structural rigidity and novelty of the azaspiro scaffold have made it an attractive framework for the design of novel anticancer agents. Analogs of this compound have been investigated for their ability to inhibit key signaling pathways in cancer and to suppress the growth of various cancer cell lines.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR) and Serine/Threonine Kinases (e.g., BRAF V600E)

Receptor tyrosine kinases (RTKs) and serine/threonine kinases are crucial regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, particularly the V600E mutant, are well-established therapeutic targets.

Novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones have been synthesized and identified as dual inhibitors of both EGFR and BRAFV600E. mdpi.com Certain compounds within this series demonstrated potent inhibitory activity against both kinases, with IC50 values in the nanomolar range. mdpi.com For instance, specific analogs inhibited EGFR with IC50 values of 84 nM and 78 nM, and BRAFV600E with IC50 values of 108 nM and 96 nM, respectively. mdpi.com These findings suggest that the azaspiro scaffold can be effectively utilized to develop multi-targeted kinase inhibitors.

Furthermore, azaspirocycle-substituted 4-anilinoquinazoline (B1210976) derivatives have been designed as EGFR inhibitors. nih.gov One particular compound, featuring a 2-oxa-6-azaspiro[3.4]octane substituent, exhibited higher EGFR inhibitory activity compared to the established drug gefitinib, along with improved water solubility. nih.gov The 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids, such as homoharringtonine, which have demonstrated potent antiproliferative activities and have been approved for the treatment of chronic myeloid leukemia. frontiersin.org

While direct inhibition of BRAFV600E by this compound analogs is an emerging area of research, the success with the 1-thia-4-azaspiro scaffold highlights the potential of this broader class of compounds to target this key oncogenic kinase. mdpi.com

Studies on Cancer Cell Line Growth Inhibition

In addition to kinase inhibition, the antiproliferative effects of azaspiro analogs have been evaluated against a variety of cancer cell lines. The aforementioned 1-thia-4-azaspiro[4.4/5]alkan-3-ones that showed dual EGFR/BRAFV600E inhibition also exhibited potent antiproliferative activity, with GI50 values as low as 32 nM against a panel of four cancer cell lines. mdpi.com Apoptosis assays confirmed that these compounds induce programmed cell death, further supporting their anticancer potential. mdpi.com

Other azaspiro compounds have also demonstrated significant cytotoxicity against various cancer cell lines. For example, 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been evaluated for their antiproliferative effects against human erythroleukemia (K562), cervical carcinoma (HeLa), and T lymphocyte (Jurkat) cell lines, as well as mouse colon carcinoma (CT26) cells. scispace.com Some of these compounds were found to induce apoptosis and inhibit the growth of HeLa and CT26 cells. scispace.com

A novel azaspiro hydantoin (B18101) derivative, Propyl-2-(8-(3,4-difluorobenzyl)-2′,5′-dioxo-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-1′-yl) acetate (B1210297) (ASHD), has been shown to be a potent inducer of cytotoxicity in leukemic cell lines (Reh and K562), with an IC50 value of 28 µM for both cell lines after 72 hours of incubation. researchgate.net Mechanistic studies indicated that ASHD inhibits the growth of leukemic cells and induces apoptosis through the intrinsic mitochondrial pathway, as evidenced by the translocation of phosphatidylserine, activation of caspases 3 and 9, and loss of mitochondrial membrane potential. researchgate.net Notably, ASHD showed limited effect on the viability of normal cells, suggesting a degree of cancer cell specificity. researchgate.net

Furthermore, the azaspirane N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine has been shown to induce apoptosis in drug-resistant multiple myeloma (MM) cell lines and patient tumor cells with IC50 values ranging from 0.6 to 5 µM. researchgate.net Importantly, this compound exhibited no significant cytotoxicity in peripheral blood mononuclear cells (PBMCs) at similar concentrations, indicating a potential therapeutic window. researchgate.net In vivo studies using a severe combined immunodeficient (SCID) mouse model demonstrated the antitumor activity of this azaspirane against human MM cell growth. researchgate.net

Table 2: Antiproliferative Activity of Selected Azaspiro Analogs

Compound Class Cancer Cell Lines Key Findings
1-Thia-4-azaspiro[4.4/5]alkan-3-ones Panel of four cancer cell lines Potent antiproliferative and apoptotic activity; GI50 as low as 32 nM. mdpi.com
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] K562, HeLa, Jurkat, CT26 Induced apoptosis and inhibited growth of HeLa and CT26 cells. scispace.com
Azaspiro hydantoin derivative (ASHD) Reh, K562 (leukemia) Induced cytotoxicity with an IC50 of 28 µM; activated intrinsic apoptotic pathway. researchgate.net
Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) Multiple Myeloma (MM) Induced apoptosis in drug-resistant MM cells (IC50 0.6-5 µM); in vivo antitumor activity. researchgate.net

Modulation of Central Nervous System Targets and Related Disorders

Analogs of this compound have emerged as promising scaffolds for the development of agents that modulate targets within the central nervous system (CNS). The unique conformational constraints of the azaspiro nucleus allow for precise orientation of functional groups, which can lead to high affinity and selectivity for specific CNS receptors.

Research has shown that 1-azaspiro[4.4]nonane derivatives are present in compounds that act as agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The alkaloid dioscorine, which contains a spirocyclic core, is a neurotoxin that functions by blocking the nAChR. mdpi.com Additionally, diazaspirocyclic compounds have been synthesized as selective ligands for the α4β2 nicotinic acetylcholine receptor subtype. tubitak.gov.tr

Beyond nicotinic receptors, azaspiro compounds have been investigated for their activity at muscarinic acetylcholine receptors (mAChRs). A series of chiral 6-azaspiro[2.5]octanes has been identified as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor subtype. frontiersin.orgresearchgate.net One compound from this series, VU6015241, demonstrated high M4 potency and selectivity across multiple species, along with moderate brain exposure in rodents. researchgate.net

The sigma-1 receptor, an intracellular chaperone protein highly expressed in the CNS, is another target for azaspiro compounds. scispace.com A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent sigma-1 receptor antagonists. nih.gov One such antagonist was found to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, highlighting the therapeutic potential of these compounds in pain management. nih.gov

The modulation of these CNS targets by azaspiro compounds suggests their potential utility in a range of neurological and psychiatric disorders. For instance, nicotinic and muscarinic acetylcholine receptors are implicated in cognitive function and are targets for the treatment of Alzheimer's disease. mdpi.com The sigma-1 receptor is involved in various cellular processes and is being explored as a target for neurodegenerative diseases, pain, and psychiatric disorders. scispace.com The development of selective azaspiro-based ligands for these receptors could lead to novel therapeutic strategies for these challenging conditions.

Enzyme Inhibition Studies, exemplified by Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

The azaspiro scaffold has been successfully employed in the design of inhibitors for various enzymes, with a notable example being the enzymes of the endocannabinoid system. While direct studies on this compound analogs as monoacylglycerol lipase (MAGL) inhibitors are not extensively documented, research on related azaspiro compounds provides a strong rationale for their potential in this area.

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.orgtubitak.gov.tr Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a variety of disorders, including pain, inflammation, and neurodegenerative diseases. frontiersin.orgtubitak.gov.tr A patent application has described novel heterocyclic compounds, including 2-azaspiro[3.3]heptane derivatives, as inhibitors of MAGL. researchgate.net

While much of the research on azaspiro compounds in the endocannabinoid system has focused on fatty acid amide hydrolase (FAAH), the principles of inhibitor design are often transferable. For instance, two novel spirocyclic cores, 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, were identified as lead scaffolds for potent FAAH inhibitors. nih.gov Subsequent optimization of the 7-azaspiro[3.5]nonane urea (B33335) series led to the discovery of PF-04862853, an orally efficacious FAAH inhibitor that advanced to clinical trials for pain. nih.govscispace.com This demonstrates the utility of the azaspiro scaffold in developing potent and drug-like enzyme inhibitors.

The successful development of azaspiro compounds as inhibitors for FAAH, a related serine hydrolase, suggests that the 2-azaspiro[4.4]nonane scaffold could also be a viable starting point for the design of MAGL inhibitors. The structure-activity relationship (SAR) studies of other MAGL inhibitors, such as aryl sulfoxides, have provided insights into the key interactions within the enzyme's active site, which could guide the design of novel azaspiro-based MAGL inhibitors. mdpi.commdpi.com The development of such inhibitors could offer new therapeutic avenues for a range of neurological and inflammatory conditions. tubitak.gov.tr

Anticonvulsant Activity Research

Derivatives of 2-azaspiro[4.4]nonane-1,3-dione, which are closely related analogs of this compound, have been a focus of anticonvulsant research. These compounds have been synthesized and evaluated in preclinical models of epilepsy, demonstrating their potential as novel antiepileptic agents.

Systematic structure-activity relationship (SAR) studies have been conducted on N-substituted derivatives of 2-azaspiro[4.4]nonane-1,3-dione. In one study, two series of N-benzyl- and N-aminophenyl- derivatives were synthesized and tested in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Among these, the N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione derivative 1j was identified as the most potent, with an ED50 of 76.27 mg/kg in the MES test. nih.gov

Further investigations into N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have also yielded promising results. nih.govscispace.com The anticonvulsant properties of these compounds were assessed in the MES and scPTZ models, with neurotoxicity evaluated using the rotarod test. nih.gov The most active compound in one series was N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9 ), which showed anti-seizure activity in the MES model at a dose of 100 mg/kg in mice and 30 mg/kg in rats. nih.gov To explore the mechanism of action, the influence of selected active derivatives on GABA(A) receptors was investigated in vitro. nih.gov

The SAR studies have indicated that the anticonvulsant activity of these compounds is highly dependent on the size of the cycloalkyl system and the nature and position of substituents on the aromatic ring. scispace.com It was also found that an imine (-NH-) linker between the nitrogen atom of the spirocyclic system and the aromatic moiety generally leads to increased anticonvulsant activity compared to a methylene (B1212753) (-CH2-) linker. scispace.com

Table 3: Anticonvulsant Activity of Selected 2-Azaspiro[4.4]nonane-1,3-dione Analogs

Compound Test Model Activity
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione (1j ) MES ED50 = 76.27 mg/kg. nih.gov
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9 ) MES (mice) Active at 100 mg/kg. nih.gov
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9 ) MES (rats) Active at 30 mg/kg. nih.gov

Interactions with Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in the central and peripheral nervous systems. Their involvement in processes like nicotine (B1678760) addiction and various neurological disorders makes them important targets for drug discovery. nih.gov The rigid, three-dimensional structure of spirocyclic compounds, such as analogs of this compound, makes them attractive candidates for selective nAChR ligands.

Research into structurally related bicyclic and spirocyclic amines has demonstrated high-affinity binding to various nAChR subtypes. For instance, a series of novel quinuclidine-triazole derivatives were synthesized and evaluated for their binding affinity at α3β4 and other nAChR subtypes. nih.gov These compounds serve as structural analogs, illustrating how the rigid core can be oriented to interact with the receptor's binding pocket. The binding affinity is typically determined through competitive radioligand binding assays, with key subtypes of interest being α3β4, α4β2, and α7. nih.gov

Studies have shown that modifications to the periphery of a core spirocyclic or bicyclic structure can significantly influence both binding affinity (Ki) and selectivity across different nAChR subtypes. nih.gov For example, certain enantiomers of these analogs display significantly different binding profiles, highlighting the stereospecificity of the receptor-ligand interaction. nih.gov The data from these related compounds suggest that the azaspiro[4.4]nonane skeleton is a viable scaffold for developing subtype-selective nAChR modulators.

Binding Affinities (Ki, nM) of Representative Bicyclic nAChR Ligands
Compoundα3β4 nAChRα4β2 nAChRα7 nAChRSelectivity (α3β4 vs α7)
AK1 ((S)-enantiomer)2.284931520667-fold
AK3 ((S)-enantiomer)3.1870897603069-fold
AK2 ((R)-enantiomer)601>100004.49N/A
AK4 ((R)-enantiomer)112>1000053.6N/A

Data derived from studies on quinuclidine-triazole analogs, which are structurally related bicyclic compounds, to illustrate typical binding affinity ranges and selectivity profiles for this class of ligands at nAChR subtypes. nih.gov

Antiviral Research, with reference to Hepatitis C Virus Inhibition

The Hepatitis C virus (HCV) is a significant global health concern, and the development of direct-acting antiviral agents (DAAs) has revolutionized treatment. wikipedia.orgdrugs.com These agents typically target viral proteins essential for replication, such as the NS3/4A protease, the NS5B polymerase, or the NS5A protein. wikipedia.org The NS5A protein, in particular, has no known enzymatic function but is critical for viral RNA replication and virion assembly, making it a prime target for potent inhibitors. wikipedia.orgnih.gov

While research has not specifically highlighted this compound, the exploration of spirocyclic scaffolds in antiviral drug discovery is an active area. A study focused on novel spirocyclic piperidine (B6355638) analogs identified potent inhibitors of HCV replication. nih.gov These compounds were designed to target the viral non-structural protein 4B (NS4B), another key component of the viral replication complex. nih.gov

The lead compounds from this research demonstrated excellent antiviral activity in cell-based replicon assays, with half-maximal effective concentrations (EC50) in the low nanomolar range against both genotype 1a and 1b replicons. nih.gov The structure-activity relationship (SAR) studies confirmed that the spirocyclic core was crucial for the observed potency. The success of these related spirocyclic compounds underscores the potential of the azaspiro[4.4]nonane framework as a foundational structure for the design of novel HCV inhibitors.

Anti-HCV Activity of Spirocyclic Piperidine Ketal Analogs
CompoundHCV Genotype 1a Replicon (EC50, nM)HCV Genotype 1b Replicon (EC50, nM)NS4B Binding (IC50, nM)
Dispiro 6p1.51.210.2
Analog 27c10.96.130.4

Data from a study on spirocyclic piperidine analogs targeting the HCV NS4B protein. nih.gov

Advanced Mechanistic Probes using Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance as Spin Labels)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons. srce.hr The site-directed spin labeling (SDSL) approach involves attaching a stable paramagnetic molecule, known as a spin label, to a specific site on a macromolecule like a protein or nucleic acid. nih.gov By analyzing the EPR spectrum of the spin label, researchers can obtain detailed information about the structure, dynamics, and local environment of that site. srce.hrnih.gov

Stable nitroxide radicals are the most commonly used spin labels due to their stability and sensitivity to the motion and polarity of their surroundings. rsc.orgmdpi.com A molecule like this compound contains a secondary amine within its spirocyclic structure, which is a key functional group for conversion into a nitroxide spin label. Through chemical oxidation, this amine can be transformed into a nitroxide radical (>N-O•), creating a spin probe based on the azaspiro[4.4]nonane framework.

Once created, such a spirocyclic spin label could be tethered to a biological molecule of interest. The rigid nature of the spiro[4.4]nonane core would offer advantages over more flexible spin labels, potentially providing a more precise report on the local dynamics of the labeled site. The EPR spectrum is sensitive to the rotational motion of the nitroxide label. A label in a highly mobile, solvent-exposed region will produce a sharp, well-resolved spectrum, while a label in a structurally constrained or buried environment will yield a broad, anisotropic spectrum. srce.hr This sensitivity allows EPR with spin labels to be used as a "molecular ruler" to measure distances between two labeled sites or to map conformational changes in a protein upon ligand binding or during its functional cycle. nih.gov

Applications As Pharmaceutical Scaffolds and Chemical Building Blocks

Role in Rational Drug Design and Lead Compound Development

Rational drug design is an approach that relies on the knowledge of a biological target to develop new therapeutic agents. In this context, the 2-azaspiro[4.4]nonane core serves as an excellent starting point or "scaffold." Spirocyclic structures are increasingly utilized in medicinal chemistry because their inherent three-dimensionality allows for a more precise orientation of functional groups in space, which can lead to improved binding with target proteins.

The introduction of spirocyclic scaffolds often leads to a higher fraction of sp3-hybridized carbons (Fsp³), a molecular characteristic that has been correlated with a greater probability of success in clinical development. This is because the non-planar structure can enhance receptor/ligand complementarity, improve physicochemical properties like solubility, and positively affect metabolic stability. The 2-Azaspiro[4.4]nonan-4-ol scaffold is a prime example of this principle. The hydroxyl group at the 4-position is particularly important as it provides a specific vector for modification during lead optimization, where chemists systematically alter a lead compound to enhance its efficacy and selectivity. For instance, derivatives of the related 1-azaspiro[4.4]nonane core are found in compounds with significant biological activity, including potent antiproliferative effects against cancer cells and activity as agonists of nicotinic acetylcholine (B1216132) receptors.

Table 1: Impact of Scaffold Modification in Rational Drug Design

Modification Strategy Rationale Potential Outcome on Drug Properties
Alkylation/Arylation of N-atom Explore interactions in new regions of the binding pocket. Altered potency, selectivity, and cell permeability.
Esterification/Etherification of the C4-OH Modify hydrogen bonding capacity and lipophilicity. Improved pharmacokinetic profile (e.g., absorption, distribution).
Oxidation of C4-OH to Ketone Introduce a hydrogen bond acceptor. Change in binding mode and potency.

| Substitution on the Cyclopentane (B165970) Ring | Probe for additional binding interactions. | Enhanced selectivity and reduced off-target effects. |

Utilization as Versatile Pharmaceutical Intermediates

A pharmaceutical intermediate is a chemical compound that serves as a building block in the synthesis of an active pharmaceutical ingredient (API). This compound is a versatile intermediate due to its functional handles: the secondary amine in the pyrrolidine (B122466) ring and the hydroxyl group on the cyclopentane ring. These sites allow for sequential, controlled chemical reactions to build more complex molecules.

The azaspiro[4.4]nonane skeleton is a key structural motif in several bioactive natural products, such as the Cephalotaxus alkaloids, one of which has been approved for treating chronic myeloid leukemia. The synthesis of these complex molecules often relies on intermediates that already contain the core spirocyclic structure. Various synthetic methodologies, including domino radical bicyclization and nitroso-ene cyclization, have been developed to construct the azaspiro[4.4]nonane nucleus, underscoring its importance as a synthetic target and intermediate. The hydroxyl group of this compound can be readily transformed into other functional groups, making it a pivotal precursor for a wide range of derivatives.

Table 2: Synthetic Versatility of the Hydroxyl Group

Reaction Type Reagent Example Resulting Functional Group Application
Oxidation PCC, Swern Oxidation Ketone Intermediate for reductive amination or Grignard reactions.
Esterification Acyl Chloride, Carboxylic Acid Ester Prodrug strategies, modification of solubility.
Etherification Alkyl Halide (Williamson synthesis) Ether Altering lipophilicity and metabolic stability.

| Mesylation/Tosylation | MsCl, TsCl | Mesylate/Tosylate (Good Leaving Group) | Intermediate for nucleophilic substitution (e.g., to introduce azide, cyano groups). |

Integration into Diversity-Oriented Synthesis Libraries for Drug Discovery

Diversity-Oriented Synthesis (DOS) is a strategy used to create collections (libraries) of structurally diverse small molecules for high-throughput screening. Unlike traditional combinatorial chemistry which creates many similar molecules, DOS aims to explore a broad range of "chemical space" by varying not just the appendages but the core molecular skeleton itself.

Azaspirocycles are highly valuable scaffolds for DOS because their rigid, three-dimensional nature provides a foundation for creating novel molecular shapes that are underrepresented in typical screening libraries. A synthetic strategy starting with a single spirocyclic precursor can be diverged through various reaction pathways to generate a large library of distinct compounds. This compound is an ideal starting point for such a strategy. The nitrogen atom and the hydroxyl group serve as primary points for diversification, allowing for the attachment of various chemical moieties through reactions like amidation, alkylation, and esterification. Further functionalization of the carbon framework can introduce additional diversity, leading to a library of compounds with unique spatial arrangements.

Table 3: Hypothetical DOS Strategy from this compound

Diversification Step Reaction Type Building Blocks Resulting Diversity
Step 1: N-Diversification Reductive Amination, Acylation Library of Aldehydes, Acyl Chlorides Varied substituents on the nitrogen atom.
Step 2: O-Diversification Esterification, Etherification Library of Carboxylic Acids, Alkyl Halides Varied substituents on the oxygen atom.
Step 3: Skeletal Diversification Ring-opening, Rearrangement N/A Creation of new, related molecular scaffolds.

| Step 4: Stereochemical Diversification | Chiral Resolution, Asymmetric Synthesis | N/A | Isolation of specific stereoisomers with potentially different biological activities. |

Exploration in Material Science for Functional Materials

While the primary application of this compound and its relatives is in medicinal chemistry, the unique properties of spirocyclic compounds also make them intriguing for material science. For example, a related compound, 5-Azaspiro[4.4]nonan-5-ium iodide, has been used as a precursor in the preparation of perovskite-based devices like solar cells. This suggests that the spirocyclic core can be incorporated into materials with interesting electronic or photophysical properties.

Furthermore, azaspirocycles can serve as ligands for metal ions. Derivatives such as hydroxamic acids, which could potentially be synthesized from precursors like this compound, are known to form coordination complexes with various metals. This property opens up possibilities for their use in creating metal-organic frameworks (MOFs), which are materials with applications in gas storage, separation, and catalysis. The rigid structure of the spiro-scaffold could help in designing highly ordered, porous materials.

Table 4: Potential Applications of Azaspiro[4.4]nonane Derivatives in Material Science

Application Area Type of Derivative Function of Spiro Scaffold
Perovskite Solar Cells Quaternary ammonium (B1175870) salt (e.g., -ium iodide) Component of the organic cation layer, influencing stability and performance.
Metal-Organic Frameworks (MOFs) Ligands with chelating groups (e.g., hydroxamic acids) Provides a rigid, geometrically defined node for building a porous framework.
Remediation of Metal Contamination Ligands with high metal affinity Acts as a selective chelating agent to capture specific metal ions from solutions.

| Asymmetric Catalysis | Chiral ligands | The rigid chiral backbone can induce stereoselectivity in metal-catalyzed reactions. |

Advanced Characterization and Analytical Methodologies for 2 Azaspiro 4.4 Nonan 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the atomic arrangement within a molecule. longdom.org For azaspirocyclic compounds like 2-Azaspiro[4.4]nonan-4-ol, NMR is crucial for confirming the spirocyclic backbone and determining the stereochemistry.

1D NMR (¹H, ¹³C) for Backbone and Functional Group Analysis

One-dimensional (1D) NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for analyzing the primary structure of this compound. These techniques help in identifying the various chemical environments of the hydrogen and carbon atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical shifts, and their coupling patterns, which reveals adjacent protons. For this compound, characteristic signals would include a multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH) and distinct signals for the protons on the two rings adjacent to the nitrogen atom and the spirocenter.

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show a distinct signal for the spiro carbon, the carbon bonded to the hydroxyl group, and other carbons in the pyrrolidine (B122466) and cyclopentane (B165970) rings.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Scaffold Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values can vary based on solvent, concentration, and specific derivatives.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
Spiro-C (C5)-~70-80Quaternary spiro carbon
CH-OH (C4)~3.8-4.2 (m)~70-75Carbon bearing the hydroxyl group
CH₂-N (C1, C3)~2.8-3.5 (m)~50-60Carbons adjacent to the nitrogen atom
Cyclopentane CH₂~1.5-2.2 (m)~25-40Remaining carbons of the cyclopentane ring
NH~2.0-3.0 (br s)-Amine proton
OHVariable (br s)-Hydroxyl proton

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org In this compound, COSY would help trace the proton-proton connectivities within each of the five-membered rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbon atoms. wikipedia.org This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to four bonds. princeton.edu This is particularly useful for identifying quaternary carbons, like the spiro-center, by observing its correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. ceon.rs This is the primary NMR method for determining the relative stereochemistry of the molecule, for instance, the orientation of the hydroxyl group relative to the protons on the spirocyclic framework.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.govchemrxiv.org This high level of accuracy enables confident confirmation of the molecular formula of this compound and its derivatives, distinguishing them from other compounds with the same nominal mass. nih.gov

Electrospray Ionization Time-of-Flight (ESI-TOF) for Precise Mass Measurement

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. copernicus.org When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides very precise mass measurements. researchgate.netnih.gov This combination is frequently used to rapidly confirm the molecular weight and formula of synthesized compounds. mdpi.com

Table 2: HRMS (ESI-TOF) Data for this compound

Molecular FormulaAdductCalculated Mass (m/z)Observed Mass (m/z)
C₈H₁₅NO[M+H]⁺142.1226142.1228

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrational excitations of its bonds. msu.edu It is an effective method for identifying the presence of specific functional groups. libretexts.orglibretexts.org In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the hydroxyl (O-H) and amine (N-H) functional groups.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
AlcoholO-H stretch3200–3600Strong, Broad
AmineN-H stretch3300–3500Medium (often overlapped with O-H)
AlkaneC-H stretch2850–2960Strong, Sharp
Alcohol/AmineC-O / C-N stretch1000–1300Strong

The broadness of the O-H stretching band is a result of hydrogen bonding. The C-H stretching vibrations confirm the presence of the saturated aliphatic rings. chemistrysteps.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound, this technique is indispensable for establishing the relative and absolute stereochemistry of the stereogenic centers, including the spirocyclic carbon atom.

The determination of absolute configuration is often achieved through the analysis of anomalous dispersion, which occurs when the X-ray radiation frequency is close to the absorption edge of an atom within the crystal. This effect allows for the differentiation between a molecule and its non-superimposable mirror image. In the synthesis of complex 1-azaspiro[4.4]nonane derivatives, X-ray diffraction has been successfully employed to unequivocally assign the trans configuration of diastereomers, providing a foundational basis for understanding stereoselective reaction mechanisms. acs.org

Table 6.4.1: Representative Crystallographic Data for a 2-Azaspiro[4.4]nonane Derivative
ParameterValue
Empirical FormulaC₁₅H₁₇NO₃
Formula Weight259.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125(2)
b (Å)8.453(1)
c (Å)15.987(3)
β (°)105.34(1)
Volume (ų)1318.9(4)
Z4
Calculated Density (g/cm³)1.305
Key Torsion Angle (C1-C5-N2-C3)-28.5°

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are fundamental tools in the synthesis and isolation of this compound and its derivatives. Thin-layer chromatography (TLC) is routinely used for rapid reaction monitoring, while high-performance liquid chromatography (HPLC) is employed for high-resolution analysis of purity and for preparative isolation.

Thin-layer chromatography is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a chemical reaction. thieme.de In the synthesis of 1-azaspiro[4.4]nonane derivatives, TLC is the method of choice to track the consumption of starting materials and the formation of the desired spirocyclic product. nih.gov

The process involves spotting a small aliquot of the reaction mixture onto a silica gel plate and developing it with an appropriate solvent system. The polarity of the mobile phase is chosen to achieve a good separation between the starting material and the product. For azaspiro[4.4]nonane systems, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is typically effective. nih.gov As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while the product spot appears and intensifies. Visualization is commonly achieved under UV light if the compounds are UV-active, or by staining with reagents such as potassium permanganate or ninhydrin for compounds containing amine functionalities.

Table 6.5.1.1: Example TLC Monitoring of a Reaction to Form a 2-Azaspiro[4.4]nonane Derivative
CompoundMobile Phase (EtOAc/Hexane)Rf ValueObservation
Starting Material (Oxime Ether)20:800.65Spot diminishes over time.
Co-spot (SM + Reaction Mixture)20:800.65, 0.30Two distinct spots are visible.
Reaction Mixture (Product)20:800.30Spot appears and intensifies over time.

High-performance liquid chromatography is an essential technique for both the analytical determination of purity and the preparative isolation of this compound and its derivatives. Its high resolving power allows for the separation of closely related compounds, including stereoisomers.

Purity Analysis and Isolation: Reversed-phase HPLC (RP-HPLC) is a common mode used for assessing the purity of the final compound and for its purification on a preparative scale. nih.govnih.gov In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. For related azaspiro compounds, mobile phases consisting of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid, have proven effective. sielc.com This method can be scaled up from analytical to preparative columns to isolate gram quantities of the target compound. sielc.com

Table 6.5.2.1: Typical RP-HPLC Conditions for Purity Analysis
ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient10% B to 95% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time8.5 min
Purity (by area %)>98%

Chiral Separations: Since this compound is a chiral molecule, separating its enantiomers is often necessary. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), are widely used for the resolution of a broad range of chiral compounds, including those with amine and alcohol functional groups. chromatographyonline.com The separation is typically performed in normal-phase mode with a mobile phase consisting of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). For basic compounds like amines, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution. chromatographyonline.com

Table 6.5.2.2: Example Chiral HPLC Method for Enantiomeric Separation
ParameterCondition
ColumnChiralpak® AD-H (4.6 x 250 mm, 5 µm)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1)
Flow Rate0.8 mL/min
DetectionUV at 215 nm
Retention Time (Enantiomer 1)12.3 min
Retention Time (Enantiomer 2)14.8 min

Future Research Directions and Translational Opportunities

Exploration of Underexplored Chemical Space within Azaspiro[4.4]nonane Frameworks

The azaspiro[4.4]nonane scaffold offers a rigid, three-dimensional structure that is advantageous for creating novel drug candidates with improved physicochemical properties compared to planar aromatic compounds. tandfonline.com Future research will focus on systematically exploring the vast, uncharted chemical space around this core. acs.orgnih.gov The goal is to move beyond known derivatives, such as those found in Cephalotaxus alkaloids, and to generate diverse libraries of novel compounds. acs.org

Strategies for this exploration include:

Scaffold Decoration: Introducing a wide array of substituents at multiple diversification points on the azaspiro[4.4]nonane ring system to modulate properties like solubility, lipophilicity, and target affinity. nih.gov

Bioisosteric Replacement: Using the azaspirocyclic core as a bioisostere for more common motifs in known drugs, such as piperidine (B6355638) or morpholine (B109124), which can lead to novel intellectual property and potentially improved pharmacological profiles. researchgate.netresearchgate.net

Novel Fused Systems: Synthesizing derivatives where the azaspiro[4.4]nonane core is fused to other heterocyclic systems, expanding the structural diversity and accessing new regions of chemical space. researchgate.net

Systematic exploration, guided by computational methods, can uncover novel scaffolds with unique biological activities, moving beyond the current landscape of known azaspiro compounds. acs.orgnih.gov

Development of Highly Diastereoselective and Enantioselective Synthetic Routes for Novel Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, a critical area of future research is the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms in 2-Azaspiro[4.4]nonan-4-ol derivatives. While methods like domino radical bicyclization have been developed, they often result in mixtures of diastereomers. acs.orgnih.gov

Future efforts should be directed towards:

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of a single enantiomer, which is crucial for developing potent and selective drug candidates.

Stereodivergent Synthesis: Creating platforms, potentially using engineered enzymes, that can selectively produce any desired stereoisomer of a given azaspiro[4.4]nonane derivative. chemrxiv.orgchemrxiv.org This would allow for a thorough investigation of the structure-activity relationship for all stereoisomers.

Improving Existing Methods: Refining current synthetic protocols to enhance their diastereoselectivity. For instance, the choice of radical initiator in domino reactions has been shown to influence the diastereomeric ratio, suggesting that further optimization is possible. acs.orgresearchgate.net

The table below summarizes some current and future approaches for achieving stereocontrol in azaspirocycle synthesis.

MethodDescriptionAdvantageFuture Direction
Domino Radical Bicyclization A multi-step reaction sequence where subsequent reactions occur without adding new reagents. acs.orgCan rapidly build the complex spirocyclic core.Optimization of reaction conditions (e.g., initiators, solvents) to improve diastereoselectivity. acs.org
Asymmetric Catalysis Use of chiral catalysts (metal complexes or organocatalysts) to guide the reaction towards a specific enantiomer.High enantiomeric excess, providing access to stereochemically pure compounds.Development of novel catalysts specifically tailored for azaspiro[4.4]nonane systems.
Enzymatic Synthesis Utilization of engineered enzymes (e.g., carbene transferases) to catalyze stereoselective reactions. chemrxiv.orgExtremely high levels of enantio- and diastereoselectivity; operates under mild, environmentally friendly conditions. chemrxiv.orgEngineering enzymes to accept a broader range of azaspiro[4.4]nonane precursors and perform diverse chemical transformations. chemrxiv.orgchemrxiv.org

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. frontiersin.org These computational tools can be applied to the azaspiro[4.4]nonane framework to explore its chemical space more efficiently and predict the biological activity of novel derivatives. nih.govacs.org

Key applications include:

De Novo Design: Using generative AI models to design novel azaspiro[4.4]nonane derivatives that are predicted to have high affinity for a specific biological target. frontiersin.org These models can learn the underlying rules of chemical structure and bonding to generate entirely new molecules. acs.orgarxiv.org

SAR Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict how changes in the structure of a this compound derivative will affect its biological activity. This allows researchers to prioritize the synthesis of the most promising compounds.

Property Prediction: Training ML models to predict crucial pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, reducing the likelihood of late-stage failures in drug development.

By integrating AI and ML, researchers can navigate the vast chemical space of azaspiro[4.4]nonane derivatives more effectively, focusing resources on compounds with the highest probability of success. frontiersin.orgnih.gov

Targeting Novel Biological Pathways and Receptors

The known biological activities of azaspiro[4.4]nonane-containing compounds, including antiproliferative and antiviral effects, provide a strong foundation for exploring new therapeutic applications. acs.orgblucher.com.br The rigid and three-dimensional nature of the scaffold makes it particularly well-suited for targeting challenging biological entities that are often considered "undruggable" by conventional small molecules. tandfonline.com

Future research should focus on designing this compound derivatives to modulate:

Protein-Protein Interactions (PPIs): The defined spatial arrangement of substituents on the azaspiro scaffold can mimic key amino acid residues, enabling the disruption of disease-relevant PPIs.

Allosteric Sites: Targeting allosteric sites on enzymes or receptors offers a pathway to achieving higher selectivity and novel mechanisms of action. The discovery of azaspiro compounds as allosteric SHP2 inhibitors highlights the potential of this approach. nih.gov

Novel Disease Targets: Screening libraries of diverse azaspiro[4.4]nonane compounds against emerging targets in areas of unmet medical need, such as neurodegenerative diseases, metabolic disorders, and multi-drug resistant infections. A novel diazaspiro[3.4]octane series, for example, has shown activity against multiple stages of the malaria parasite. researchgate.net

Green Chemistry Approaches in Azaspiro[4.4]nonan-4-ol Synthesis

Adopting the principles of green chemistry is essential for developing sustainable and environmentally responsible methods for synthesizing pharmaceuticals. chemijournal.comresearchgate.net Future research on this compound should prioritize the development of synthetic routes that are safer, more efficient, and produce less waste. nih.govfrontiersin.org

Key green chemistry strategies to be explored include:

Biocatalysis: As mentioned earlier, using engineered enzymes can enable highly selective reactions to be carried out in water under mild conditions, eliminating the need for hazardous organic solvents and reagents. chemrxiv.org

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. nih.gov

Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

The integration of these principles will not only reduce the environmental impact of synthesizing azaspiro[4.4]nonan-4-ol derivatives but can also lead to more efficient and cost-effective manufacturing processes.

Green Chemistry PrincipleApplication in Azaspiro[4.4]nonane Synthesis
Use of Renewable Feedstocks Investigating biosynthetic pathways or using bio-derived starting materials.
Atom Economy Designing reactions, such as cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product.
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with water or biodegradable alternatives. nih.gov
Energy Efficiency Utilizing microwave irradiation or flow chemistry to reduce energy consumption and reaction times. nih.gov
Use of Catalysis Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes), to minimize waste. chemrxiv.org
Waste Prevention Developing one-pot or tandem reactions to reduce the number of purification steps and associated waste generation.

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